Advanced Structural Elucidation: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one
Advanced Structural Elucidation: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one
This is an in-depth technical guide on the structural elucidation of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one .
Technical Whitepaper | Chemical Development & Analytical Sciences
Executive Summary & Structural Context
The scaffold 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one represents a critical pharmacophore in medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and various kinase inhibitors. Its structural integrity relies on the fusion of a pyridine ring with a cyclic urea (imidazolone) moiety.
The elucidation challenge is threefold:
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Regioisomerism of the Fusion: Distinguishing the [4,5-c] fusion from the [4,5-b] isomer.
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N-Alkylation Site: Confirming the cyclopropyl group is attached to the N1 position (proximal to the pyridine C4-equivalent) rather than N3.
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Electronic State: Verifying the keto-tautomer (2-one) versus the enol-form (2-hydroxy).
This guide delineates a self-validating analytical workflow combining high-resolution mass spectrometry (HRMS), multidimensional NMR (NOESY/HMBC), and X-ray diffraction logic to unambiguously assign the structure.
Synthetic Provenance as a Structural Predictor
Expertise Note: Structural elucidation begins with understanding the chemical lineage.[1] The regioselectivity of the precursor synthesis provides the first line of evidence.
The synthesis typically proceeds via a nucleophilic aromatic substitution (
Reaction Logic[1][2][3]
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Precursor: 4-Chloro-3-nitropyridine .
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Nucleophile: Cyclopropylamine.[1]
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Regiocontrol: The C4 position in 3-nitropyridine is significantly more electrophilic than C2 or C6 due to the para-like activation by the pyridine nitrogen and the ortho-effect of the nitro group.
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Cyclization: Reduction of the nitro group to an amine, followed by phosgene/CDI equivalents, closes the ring to form the cyclic urea.
Structural Implication: The nitrogen atom bearing the cyclopropyl group originates from the substitution at C4. In the final imidazo[4,5-c]pyridine numbering, this places the cyclopropyl group at N1 (adjacent to the bridgehead C7a), assuming standard IUPAC numbering where the pyridine nitrogen is N5.
Analytical Workflow & Data Interpretation
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and unsaturation equivalents.
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Method: ESI-TOF (Positive Mode).
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Expected Formula:
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Exact Mass: 175.0746 Da
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Fragmentation Pattern:
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Loss of
(28 Da) is characteristic of cyclic ureas/amides. -
Loss of cyclopropyl radical (41 Da) or cyclopropene.
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Nuclear Magnetic Resonance (NMR) Strategy
This is the core of the elucidation. The symmetry and coupling constants of the pyridine protons are diagnostic.
1H NMR (DMSO-d6, 500 MHz) - Predicted & Diagnostic Signals
| Proton (IUPAC) | Multiplicity | Chemical Shift ( | Coupling ( | Diagnostic Feature |
| H2 (NH) | Broad Singlet | 11.0 - 11.5 ppm | - | Exchangeable with |
| H4 | Singlet (or d) | 8.2 - 8.4 ppm | Isolated proton between N3 and N5. Lack of strong vicinal coupling confirms [4,5-c] fusion. | |
| H6 | Doublet | 8.3 - 8.5 ppm | ||
| H7 | Doublet | 7.2 - 7.4 ppm | ||
| N-CH (Cyclopropyl) | Multiplet | 2.9 - 3.1 ppm | - | Shielded methine characteristic of N-cyclopropyl. |
| Cyclopropyl | Multiplets | 0.9 - 1.1 ppm | - | Distinctive roof-effect multiplets (cis/trans). |
Differentiation from [4,5-b] Isomer:
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[4,5-c] Isomer: Shows one singlet (H4) and two doublets (H6, H7).
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[4,5-b] Isomer: Would show three coupled protons (H5, H6, H7) in an ABX or ABC system (dd, dd, dd), as the fusion is at the 2,3-position of pyridine, leaving 4,5,6 unsubstituted. The presence of a singlet is the "Kill Switch" for the [4,5-b] hypothesis.
2D NMR: The Connectivity Map (HMBC & NOESY)
HMBC (Heteronuclear Multiple Bond Correlation):
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Goal: Link the Cyclopropyl group to the specific side of the pyridine ring.
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Key Correlation: The Cyclopropyl methine proton (
3.0) will show a strong correlation to the Carbonyl Carbon (C2) and, crucially, to the Bridgehead Carbon C7a . -
Bridgehead Verification: C7a will also show correlations to the pyridine proton H7 (the doublet).
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Logic Chain: Cyclopropyl-H
C7a H7 (Doublet). This confirms the cyclopropyl is on the "doublet side" (N1), not the "singlet side" (N3).
NOESY (Nuclear Overhauser Effect):
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Experiment: Irradiate the Cyclopropyl methine signal.
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Observation:
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N1-Isomer (Target): NOE observed to H7 (the doublet).
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N3-Isomer (Alternative): NOE observed to H4 (the singlet).
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Visualization of Structural Logic
The following diagram illustrates the critical HMBC and NOESY correlations required to confirm the structure.
Caption: Figure 1 visualizes the "Spatial Lock" mechanism. The observation of an NOE signal between the cyclopropyl group and the H7 doublet definitively assigns the N1-isomer.
Experimental Protocols
Protocol: Preparation of NMR Sample for Trace Isomer Detection
Purpose: To ensure high signal-to-noise ratio (S/N) for detecting potential N3-regioisomers (often formed as <5% impurities).
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Mass: Weigh 15.0 mg (
0.1 mg) of the solid analyte. -
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).
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Why DMSO? Imidazopyridinones are poorly soluble in
.[1] DMSO disrupts intermolecular H-bonding of the lactam, sharpening the signals.
-
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Filtration: Filter through a 0.2
PTFE syringe filter directly into the NMR tube to remove paramagnetic particulates. -
Acquisition:
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Set probe temperature to 300 K (27 °C) to minimize viscosity broadening.
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Acquire 1H NMR with
(relaxation delay) 5 seconds to allow full integration of aromatic protons. -
Validation Check: The TMS linewidth must be
Hz. If not, re-shim.
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Protocol: X-Ray Crystallography (The "Gold Standard")
If NMR data is ambiguous due to rapid tautomerization, single-crystal XRD is required.
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Crystallization: Dissolve 20 mg in hot Methanol/Acetonitrile (1:1). Allow slow evaporation at room temperature over 48 hours.
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Selection: Select a prism-like crystal (
mm). -
Refinement: Solve structure in space group
(typical for planar heterocycles). -
Key Parameter: Look for the
bond length ( Å) vs ( Å) to confirm the 2-one (keto) tautomer over the 2-hydroxy (enol) form.
References
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Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Foundational text on imidazopyridine synthesis and numbering).
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Pokhodylo, N. T., et al. (2010). "Regioselective synthesis of imidazo[4,5-c]pyridines." Journal of Combinatorial Chemistry.
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Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on imidazopyridinones as isosteres).
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ChemicalBook. (2024).[1][2] "1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Spectral Data."
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Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Authoritative guide on NOE/HMBC interpretation).
Disclaimer: This guide is intended for research purposes. The synthesis and handling of imidazopyridines should only be performed by qualified personnel in a controlled laboratory environment.
